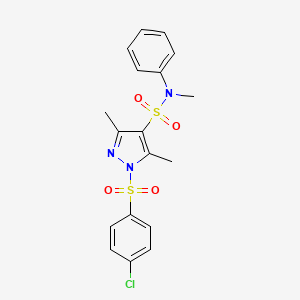

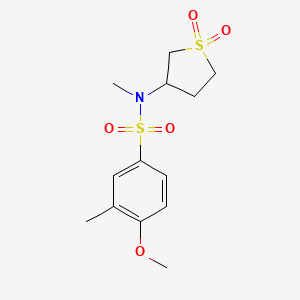

![molecular formula C15H16ClN3O2 B6417393 4-(4-chlorophenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 872102-84-6](/img/structure/B6417393.png)

4-(4-chlorophenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(4-chlorophenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of pyrrolo[3,4-d]pyrimidines . Pyrrolo[3,4-d]pyrimidines are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of pyrrolo[3,4-d]pyrimidines often involves the reaction of aminopyrimidines with various reagents . For instance, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis

The chemical reactions involving pyrrolo[3,4-d]pyrimidines can vary depending on the substituents and reaction conditions . For instance, 5-acetyl-4-aminopyrimidines can undergo cyclization to form pyrido[2,3-d]pyrimidin-5-one derivatives .Wissenschaftliche Forschungsanwendungen

Colorimetric Chemosensor for Hg2+ Ions

The compound has been used as a colorimetric chemosensor for detecting Hg2+ ions . The sensing application of this compound was examined upon addition of different cations by UV–Vis spectroscopy and exhibited excellent sensitivity towards Hg2+ ions by increasing the absorption .

Anticancer Activity

Pyrimidine derivatives, including the compound , have shown potential anticancer activity . These compounds have been studied against human cancer cell lines and primary CLL cells, displaying excellent anticancer activity and leading to cell death by apoptosis .

Antimicrobial Activity

Pyrimidine and its derivatives have been described with a wide range of biological potential, including antimicrobial activity . These compounds have shown promising activity against microbial strains .

Anti-Inflammatory Activity

Pyrimidine derivatives have also demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Analgesic Activity

In addition to their anti-inflammatory properties, pyrimidine derivatives have shown analgesic (pain-relieving) activity . This suggests potential applications in pain management .

Antioxidant Activity

Pyrimidine derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Antimalarial Activity

Pyrimidine derivatives have shown potential antimalarial activity . This suggests that they could be used in the development of new treatments for malaria .

Inhibition of Dihydrofolate Reductase (DHFR)

Some pyrimidine derivatives have been found to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides . This inhibition has shown good antitumor effects .

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .

Pharmacokinetics

Its degree of lipophilicity allows it to diffuse easily into cells , which could enhance its bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation . By disrupting the cell cycle, the compound prevents the replication of cancer cells, potentially leading to their death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s lipophilicity allows it to diffuse easily into cells, which is influenced by the lipid environment of the cell

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O2/c1-2-7-19-8-11-12(14(19)20)13(18-15(21)17-11)9-3-5-10(16)6-4-9/h3-6,13H,2,7-8H2,1H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGCGHZKOSKWPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

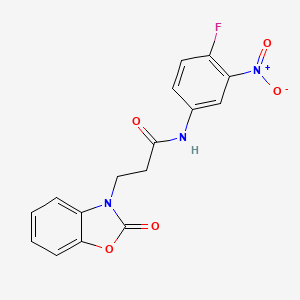

![2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide](/img/structure/B6417321.png)

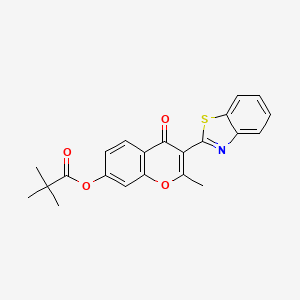

![methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate](/img/structure/B6417327.png)

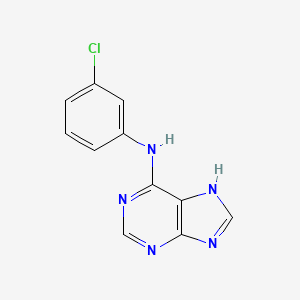

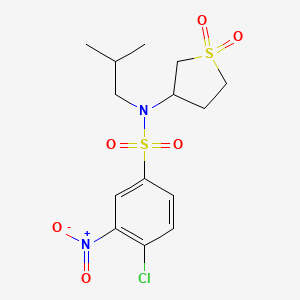

![2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B6417340.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzene-1-sulfonamide](/img/structure/B6417344.png)

![2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6417363.png)

![6-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6417369.png)

![3-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)propan-1-ol](/img/structure/B6417390.png)

![1-[5-(quinolin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6417420.png)